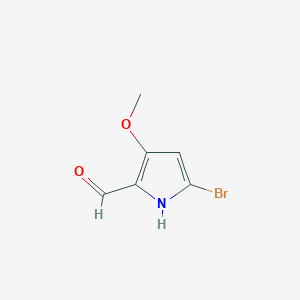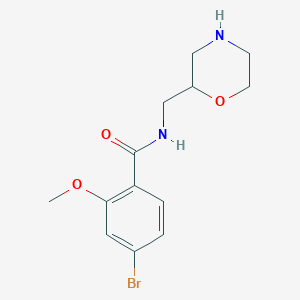![molecular formula C12H14BrNO5 B6646585 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid](/img/structure/B6646585.png)
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid, also known as BMMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has been shown to have a low toxicity profile and does not exhibit significant side effects in animal models. It has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has also been investigated for its potential use as a fluorescent probe for imaging biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has several advantages for use in lab experiments, including its high purity and stability, low toxicity profile, and potential for use as a fluorescent probe. However, 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid can be expensive to synthesize, and its use may be limited by its specificity for carbonic anhydrase IX.
Orientations Futures
There are several future directions for research on 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid, including its potential use as a therapeutic agent for cancer treatment, its use as a fluorescent probe for imaging biological samples, and its potential application in other fields such as environmental monitoring and drug discovery. Further research is needed to optimize the synthesis of 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid and to investigate its potential applications in various fields.
Méthodes De Synthèse
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid can be synthesized using a multistep process involving the reaction of 4-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methoxypropan-1-amine to produce 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid. The synthesis of 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has been widely used in scientific research due to its potential application in various fields. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. 2-[(4-Bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid has also been investigated for its potential use as a fluorescent probe for imaging biological samples.
Propriétés
IUPAC Name |
2-[(4-bromo-2-methoxybenzoyl)amino]-3-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO5/c1-18-6-9(12(16)17)14-11(15)8-4-3-7(13)5-10(8)19-2/h3-5,9H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMUCOSFZNNYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-amino-1-methylpyrazol-4-yl)-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B6646512.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxolan-3-amine](/img/structure/B6646518.png)

![3-[3-[2-(1,2,4-Triazol-1-yl)propanoylamino]phenyl]propanoic acid](/img/structure/B6646532.png)
![3-[3-[[2-(Oxan-2-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B6646536.png)
![3-[3-[(1-Aminocyclopentanecarbonyl)amino]phenyl]propanoic acid](/img/structure/B6646544.png)

![2-[1-(4-Propan-2-ylphenyl)ethylamino]butanoic acid](/img/structure/B6646555.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]prop-2-enamide](/img/structure/B6646575.png)

![6-Amino-1-[4-(3-methylbutyl)piperazin-1-yl]hexan-1-one](/img/structure/B6646593.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)